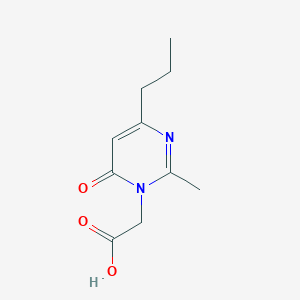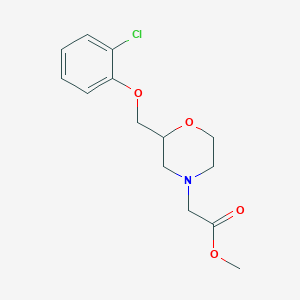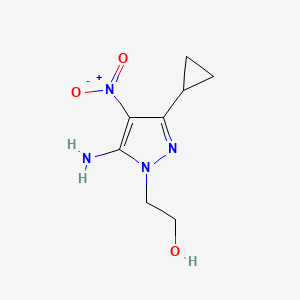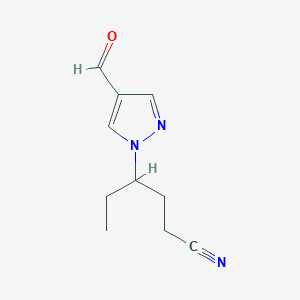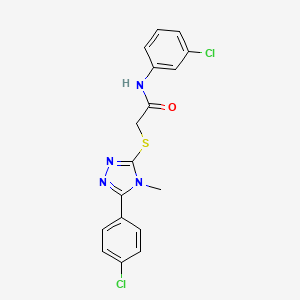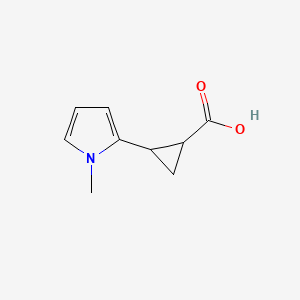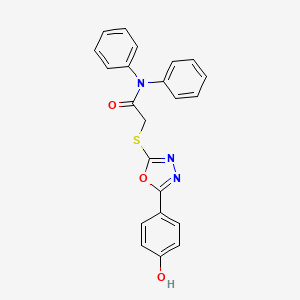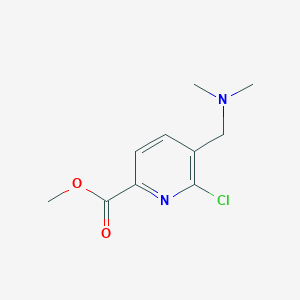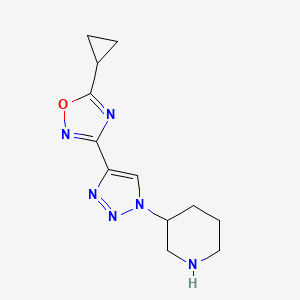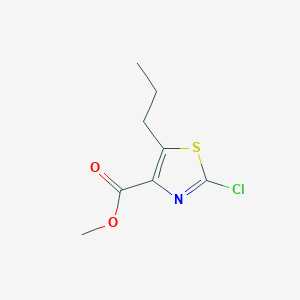
Methyl 2-chloro-5-propylthiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-chloro-5-propylthiazole-4-carboxylate is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry . This compound features a five-membered ring containing sulfur and nitrogen atoms, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-5-propylthiazole-4-carboxylate typically involves the reaction of appropriate thioamide derivatives with methyl alpha-chloroacetoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-chloro-5-propylthiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: It can undergo Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are often used for oxidation.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction.
Catalysts: Palladium catalysts are used in coupling reactions.
Major Products Formed
Substitution Products: Various substituted thiazoles.
Oxidation Products: Oxidized thiazole derivatives.
Coupling Products: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 2-chloro-5-propylthiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing biologically active compounds with antimicrobial, antifungal, and anticancer properties.
Biological Studies: It serves as a probe to study enzyme interactions and metabolic pathways.
Industrial Applications: It is used in the synthesis of dyes, biocides, and fungicides.
Wirkmechanismus
The mechanism of action of methyl 2-chloro-5-propylthiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring’s aromaticity allows it to participate in π-π interactions and hydrogen bonding, which can modulate the activity of biological molecules . These interactions can lead to the inhibition or activation of enzymes, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-chloro-5-isopropylthiazole-4-carboxylate
- Methyl 2-chlorothiazole-5-carboxylate
- Methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate
Uniqueness
Methyl 2-chloro-5-propylthiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability compared to similar compounds .
Eigenschaften
CAS-Nummer |
1951441-37-4 |
|---|---|
Molekularformel |
C8H10ClNO2S |
Molekulargewicht |
219.69 g/mol |
IUPAC-Name |
methyl 2-chloro-5-propyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C8H10ClNO2S/c1-3-4-5-6(7(11)12-2)10-8(9)13-5/h3-4H2,1-2H3 |
InChI-Schlüssel |
AMGDKYCQDZENEF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(N=C(S1)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




